4'-Chloro-4-dimethylaminoazobenzene
Overview
Description
4’-Chloro-4-dimethylaminoazobenzene is an organic compound with the molecular formula C14H14ClN3. It is a member of the azobenzene family, characterized by the presence of a diazo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in dyeing processes. It appears as an orange to dark red powder or crystal and has a melting point of approximately 159°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-4-dimethylaminoazobenzene typically involves the azo coupling reaction. This process includes the coupling of diazonium salts with activated aromatic compounds. The classical methods for synthesizing azo compounds include:
Azo Coupling Reaction: This involves the reaction of diazonium salts with aromatic amines under acidic conditions.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Wallach Reaction: This reaction transforms azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Industrial Production Methods
In industrial settings, the production of 4’-Chloro-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a substituent in the aromatic ring by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the diazo group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include strong nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reaction typically occurs under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted azobenzenes, while oxidation and reduction can lead to various nitrogen-containing derivatives .
Scientific Research Applications
4’-Chloro-4-dimethylaminoazobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Chloro-4-dimethylaminoazobenzene involves its ability to undergo cis-trans isomerization. This process is triggered by exposure to specific wavelengths of light, causing the molecule to switch between its cis and trans forms. This property makes it useful as a molecular switch in various applications .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminoazobenzene: Similar in structure but lacks the chlorine substituent.
4’-Hydroxy-4-dimethylaminoazobenzene: Contains a hydroxyl group instead of a chlorine atom.
4’-Nitro-4-dimethylaminoazobenzene: Contains a nitro group instead of a chlorine atom
Uniqueness
4’-Chloro-4-dimethylaminoazobenzene is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic aromatic substitution reactions. This makes it more versatile in synthetic applications compared to its analogs .
Properties
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWHNMIYCHFRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401037484 | |
Record name | 4-[(4-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2491-76-1 | |
Record name | 4-[2-(4-Chlorophenyl)diazenyl]-N,N-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2491-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, N,N-dimethyl-p-((p-chlorophenyl)azo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(4-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(PARA-CHLOROPHENYLAZO)-N,N-DIMETHYLANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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